

Synthesis Protocol for (Rac)-Baxdrostat for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-Baxdrostat

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Introduction

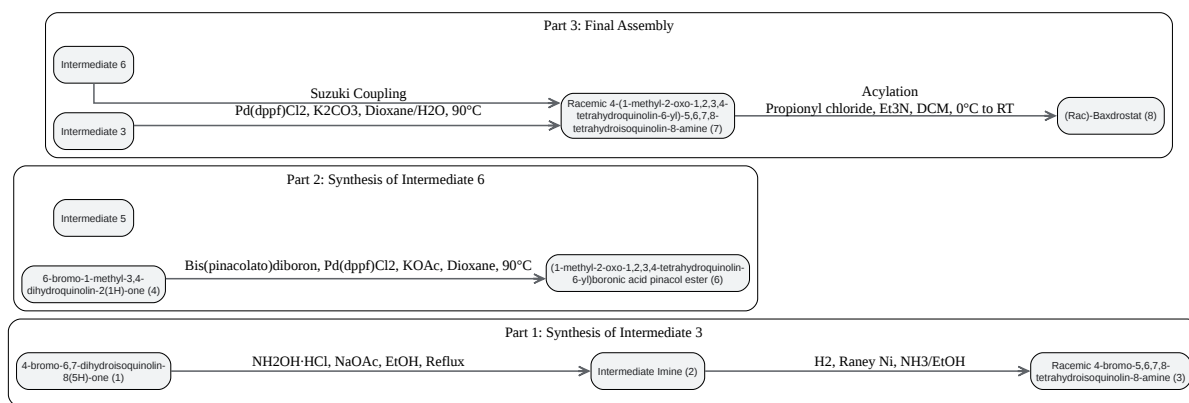
Baxdrostat is a potent and selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone.[1][2] Dysregulation of the renin-angiotensin-aldosterone system is implicated in various cardiovascular diseases, including hypertension.[2][3] By selectively inhibiting aldosterone synthase, Baxdrostat offers a targeted therapeutic approach with the potential to treat hypertension and other related conditions.[2][3][4] This document provides a detailed protocol for the laboratory-scale synthesis of racemic Baxdrostat, referred to as **(Rac)-Baxdrostat**, intended for research and drug development professionals.

Chemical Information

Compound Name	(Rac)-Baxdrostat
IUPAC Name	N-(4-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide
Synonyms	CIN-107 (racemic)
CAS Number	1428652-17-8 (for the (R)-enantiomer)
Molecular Formula	C ₂₂ H ₂₅ N ₃ O ₂
Molecular Weight	363.46 g/mol
Chemical Structure	(Image of (Rac)-Baxdrostat structure)

Experimental Protocols

The synthesis of **(Rac)-Baxdrostat** is a multi-step process commencing with commercially available starting materials. The overall synthetic workflow is depicted below.



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Figure 1. Synthetic workflow for **(Rac)-Baxdrostat**.

Part 1: Synthesis of Racemic 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (Intermediate 3)

This part describes the conversion of the starting ketone to the corresponding racemic amine.

Step 1.1: Oximation of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (1)

- To a solution of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (1) (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

- Heat the reaction mixture to reflux and stir for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
- Partition the residue between water and ethyl acetate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime intermediate (2), which is used in the next step without further purification.

Step 1.2: Reduction of the Oxime to the Racemic Amine (3)

- Dissolve the crude oxime intermediate (2) in ethanolic ammonia.
- Add a catalytic amount of Raney Nickel slurry.
- Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.
- Monitor the reaction by TLC.
- Upon completion, carefully filter the catalyst through a pad of Celite and wash the pad with ethanol.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography (silica gel, dichloromethane/methanol gradient) to afford racemic 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (3).

Part 2: Synthesis of (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid pinacol ester (Intermediate 6)

This part details the preparation of the boronic ester coupling partner.

- To a flame-dried flask under an inert atmosphere (e.g., Argon), add 6-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one (4) (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
- Add anhydrous dioxane as the solvent.
- Degas the mixture with argon for 15 minutes.
- Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl_2) (0.05 eq).
- Heat the reaction mixture to 90°C and stir for 8-12 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with dioxane.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid pinacol ester (6).

Part 3: Suzuki Coupling and Final Acylation

This final part involves the key carbon-carbon bond formation and the introduction of the propanamide side chain.

Step 3.1: Suzuki Coupling

- In a reaction vessel, combine racemic 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (3) (1.0 eq), (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid pinacol ester (6) (1.2 eq), and potassium carbonate (2.5 eq).
- Add a mixture of dioxane and water (e.g., 4:1 v/v) as the solvent.
- Degas the mixture with argon for 20 minutes.
- Add Pd(dppf)Cl_2 (0.05 eq).

- Heat the reaction mixture to 90°C and stir for 12-18 hours under an inert atmosphere.
- Monitor the reaction by LC-MS.
- Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to obtain racemic 4-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-amine (7).

Step 3.2: Acylation to **(Rac)-Baxdrostat** (8)

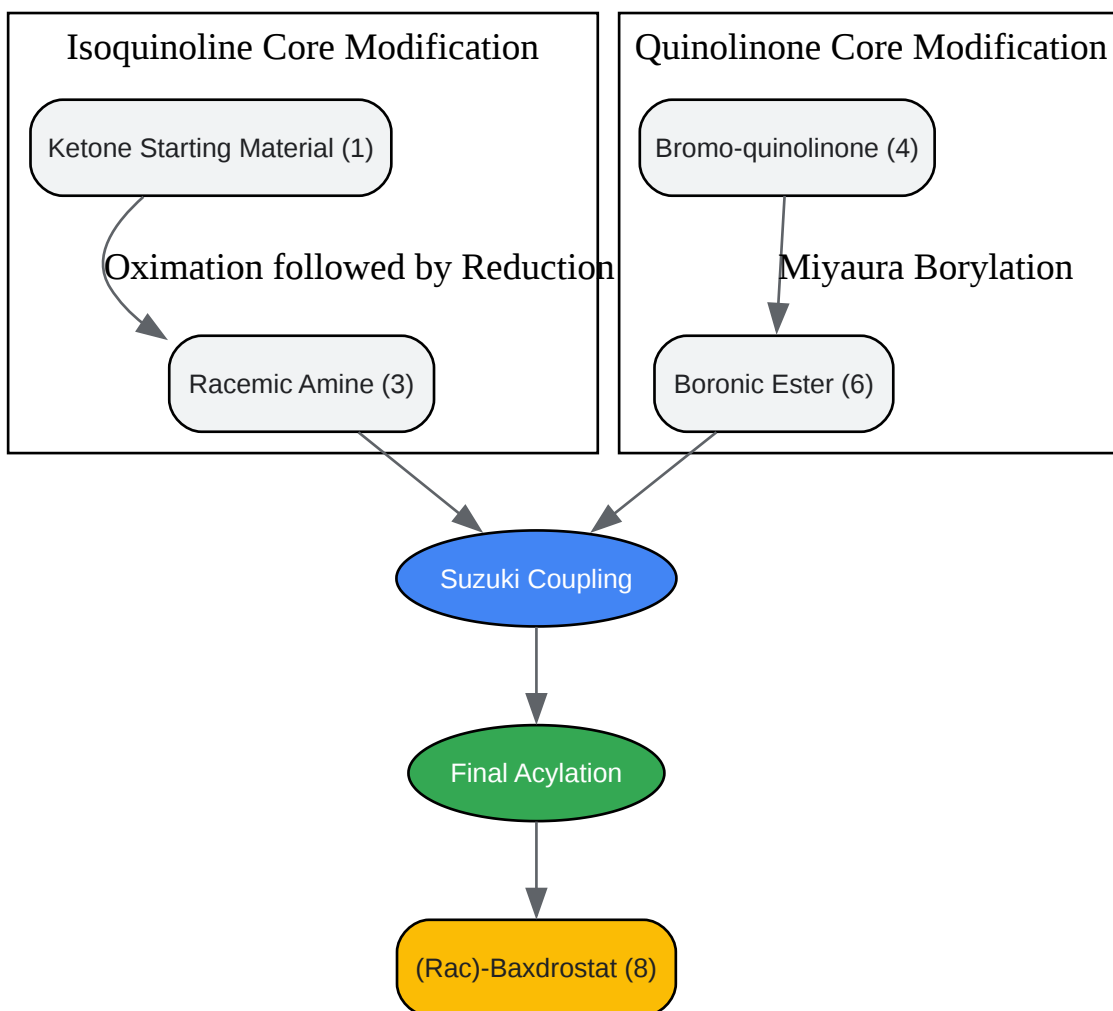
- Dissolve the racemic amine (7) (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0°C in an ice bath.
- Add triethylamine (Et₃N) (1.5 eq).
- Slowly add propionyl chloride (1.2 eq) dropwise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the final product by column chromatography (silica gel, dichloromethane/methanol gradient) or by recrystallization to afford **(Rac)-Baxdrostat** (8) as a solid.

Data Presentation

Step	Starting Material	Product	Reagents and Conditions	Typical Yield	Analytical Data
1.1	4-bromo-6,7-dihydroisoquinolin-8(5H)-one (1)	Oxime Intermediate (2)	NH ₂ OH·HCl, NaOAc, EtOH, Reflux	>90% (crude)	-
1.2	Oxime Intermediate (2)	Racemic 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (3)	H ₂ , Raney Ni, NH ₃ /EtOH	60-70%	LC-MS, ¹ H NMR
2	6-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one (4)	Boronic Acid Pinacol Ester (6)	Bis(pinacolato)diboron, Pd(dppf)Cl ₂ , KOAc, Dioxane, 90°C	70-80%	LC-MS, ¹ H NMR
3.1	Intermediate 3 & 6	Racemic Amine Intermediate (7)	Pd(dppf)Cl ₂ , K ₂ CO ₃ , Dioxane/H ₂ O, 90°C	50-60%	LC-MS, ¹ H NMR
3.2	Racemic Amine Intermediate (7)	(Rac)-Baxdrostat (8)	Propionyl chloride, Et ₃ N, DCM, 0°C to RT	75-85%	LC-MS, ¹ H NMR, ¹³ C NMR, HRMS

Signaling Pathway and Logical Relationships

The synthesis of **(Rac)-Baxdrostat** is a convergent synthesis, where two key intermediates are prepared separately and then combined in a crucial Suzuki coupling reaction, followed by a final functional group manipulation.



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Figure 2. Convergent synthesis strategy for **(Rac)-Baxdrostat**.

Disclaimer

This protocol is intended for informational purposes for qualified researchers. The synthesis of **(Rac)-Baxdrostat** involves hazardous materials and should only be performed by trained chemists in a well-equipped laboratory with appropriate safety precautions. The user assumes all responsibility for the safe handling and use of these materials.

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